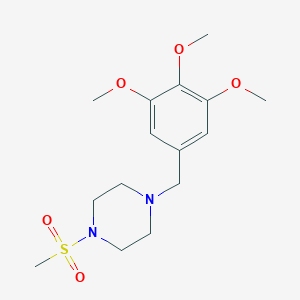
1-Cycloheptyl-4-(2-fluorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-4-(2-fluorobenzoyl)piperazine, commonly known as CPP, is a chemical compound that has been widely studied for its potential therapeutic uses in various fields of medicine. CPP is a piperazine derivative that has been shown to have a range of biological effects, including analgesic, anxiolytic, and anticonvulsant properties. In
Mécanisme D'action
The exact mechanism of action of CPP is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is a neurotransmitter that plays a key role in the regulation of neuronal excitability. CPP has been shown to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability. This may underlie its analgesic, anxiolytic, and anticonvulsant properties.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the threshold for pain perception, reduce anxiety-like behavior, and decrease the severity of seizures in animal models. Additionally, CPP has been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. Additionally, CPP has a relatively low toxicity profile, making it a safe compound to work with in the laboratory. However, there are also some limitations to using CPP in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on CPP. One area of interest is the development of more selective modulators of the GABAergic system, which could lead to the development of more effective and safer drugs for the treatment of pain, anxiety, and epilepsy. Additionally, there is interest in exploring the potential use of CPP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is interest in exploring the potential use of CPP as a research tool for the study of the GABAergic system and other neurotransmitter systems.
Méthodes De Synthèse
CPP can be synthesized using a variety of methods, including the reaction of piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using various techniques, including column chromatography and recrystallization. The purity and yield of the final product can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic uses in various fields of medicine. It has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. CPP has also been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders. Additionally, CPP has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propriétés
Nom du produit |
1-Cycloheptyl-4-(2-fluorobenzoyl)piperazine |
|---|---|
Formule moléculaire |
C18H25FN2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(4-cycloheptylpiperazin-1-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H25FN2O/c19-17-10-6-5-9-16(17)18(22)21-13-11-20(12-14-21)15-7-3-1-2-4-8-15/h5-6,9-10,15H,1-4,7-8,11-14H2 |
Clé InChI |
ROOJYESJHAPVLX-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
SMILES canonique |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)

![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)

![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)

![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)


![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)

![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)

![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)